3-Methoxyvaline

Übersicht

Beschreibung

3-Methoxyvaline is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and methodologies that could be relevant to the study of 3-Methoxyvaline. Methoxypyrazines, for instance, are a family of volatile compounds that share the methoxy functional group with 3-Methoxyvaline. These compounds are significant in various biological contexts, including their role in the flavor profile of certain wines, as described in the study of a methyltransferase enzyme that is essential for the methoxypyrazine-derived flavor of wine . This enzyme, VvOMT3, shows high affinity for hydroxypyrazine precursors, which could suggest similar enzymatic pathways or synthetic routes might be relevant for the synthesis of 3-Methoxyvaline.

Synthesis Analysis

The synthesis of related compounds, such as (S)-N-ethoxycarbonyl-alpha-methylvaline, has been described in the literature. A practical and efficient three-step synthesis protocol has been developed, starting from commercially available materials. The process involves the resolution-crystallization of a tartrate salt, followed by a one-pot procedure to yield the final product as a dicyclohexylamine salt with high enantiomeric excess . This synthesis route could potentially be adapted for the synthesis of 3-Methoxyvaline by altering the starting materials or reaction conditions to introduce the methoxy group at the appropriate position on the valine backbone.

Molecular Structure Analysis

While the molecular structure of 3-Methoxyvaline is not explicitly analyzed in the provided papers, the structure of (S)-N-ethoxycarbonyl-alpha-methylvaline is likely similar, with the exception of the substitution of a methoxy group. The high enantiomeric excess achieved in the synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline suggests that the stereochemistry of the molecule is well-controlled, which would be an important consideration in the molecular structure analysis of 3-Methoxyvaline as well .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-Methoxyvaline. However, the synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline involves key transformations that could be relevant to the chemical reactions that 3-Methoxyvaline might undergo. The resolution-crystallization step indicates that the compound can form salts and potentially engage in reactions where chirality is a factor. The one-pot synthesis procedure also suggests that the compound can be isolated in a relatively pure state, which is important for subsequent chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methoxyvaline are not discussed in the provided papers. However, the synthesis and isolation of (S)-N-ethoxycarbonyl-alpha-methylvaline as a dicyclohexylamine salt indicate that the compound has solid-state properties that allow for crystallization and salt formation. The overall yield and enantiomeric excess reported for the synthesis suggest that the compound's physical properties are conducive to purification and characterization, which would also be important for the study of 3-Methoxyvaline .

Wissenschaftliche Forschungsanwendungen

Dopamine Metabolite and Neuropharmacology

3-Methoxytyramine (3-MT), a metabolite of dopamine, has been studied for its implications in neuropharmacology. It is found that 3-MT concentrations in the rat striatum reflect the functional activity of dopaminergic neurons. Changes in 3-MT are observed with the use of drugs that interfere with the dopaminergic system, suggesting its potential role as an indicator of dopaminergic activity (Di Giulio et al., 1978).

Role in Brain Physiology

Another study highlights that 3-MT, traditionally seen as a biologically inactive compound, actually plays a significant physiological role in the brain. It binds to various receptors in nanomolar concentrations and can counteract excessive stimulation of catecholaminergic neurons in the striatum (Antkiewicz‐Michaluk et al., 2008).

Metabolism and Analytical Methods

Further research has developed novel methods for analyzing 3-MT in brain homogenates, which can help understand its role in dopamine metabolism and the effects of various drugs (Heal et al., 1990).

Biomarker for Diseases

Additionally, 3-MT is considered a potential biomarker for pheochromocytomas and paragangliomas. A study focused on constructing a luminescent sensor for detecting 3-MT, which is significant in early disease diagnosis (Song et al., 2021).

Cancer Research

In the field of cancer research, analogues of amsacrine with a 3'-methylamino group (replacing 3'-methoxy group) showed promising in vivo activity against experimental solid tumors (Atwell et al., 1986).

Potential in Wine Flavour Research

3-Methoxyvaline derivatives have also been researched in the context of wine flavor. A study demonstrated the induction of phase II enzymes and inhibition of cancer cell growth by 3-deoxyanthoxyanins, compounds with a methoxy group similar to 3-methoxyvaline (Yang et al., 2009).

Eigenschaften

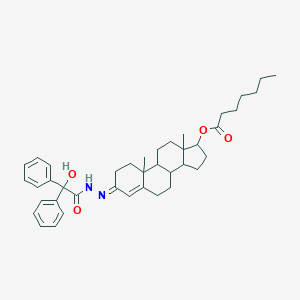

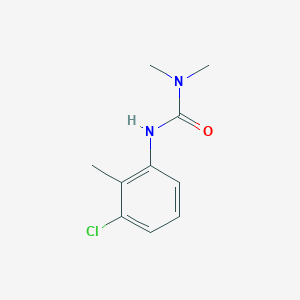

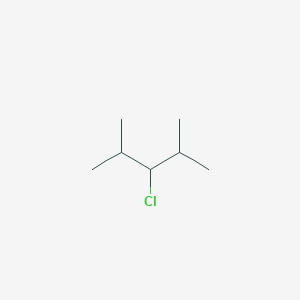

IUPAC Name |

2-amino-3-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBJCUJCNMAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyvaline | |

CAS RN |

18801-86-0 | |

| Record name | NSC45844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)